tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate
Description
Chemical Structure and Properties tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate (CAS No. 67226-75-9) is a silicon-containing organic compound with a dioxolane ring and a propionate ester group. The tert-butyldimethylsilyl (TBS) group is a common protecting group in organic synthesis, particularly for alcohols and carboxylic acids, due to its stability under acidic and basic conditions. The compound’s molecular structure combines the steric bulk of the TBS group with the electron-withdrawing properties of the dioxolane ring, making it useful in selective protection and deprotection strategies during multistep syntheses .
Applications This compound is primarily used in pharmaceutical and materials chemistry. Its presence in catalogs from suppliers like Santa Cruz Biotechnology (sc-213014) suggests applications in peptide synthesis, polymer chemistry, or as an intermediate in natural product synthesis.
Properties
CAS No. |
67226-75-9 |
|---|---|
Molecular Formula |
C₁₃H₂₆O₄Si |
Molecular Weight |
274.43 |
Synonyms |
2-Methyl-1,3-dioxolane-2-propanoic Acid (1,1-Dimethylethyl)dimethylsilyl Ester |
Origin of Product |
United States |
Preparation Methods
TBSOTf-Mediated Silylation
In a representative procedure from the synthesis of structurally analogous compounds, TBSOTf is employed under inert conditions. For example, a solution of the hydroxyl precursor (e.g., 2-methyl-1,3-dioxolane-2-propanol) in anhydrous dichloromethane (CH₂Cl₂) is cooled to −78°C, followed by the addition of TBSOTf (1.1–1.5 equivalents) and a hindered base such as 2,6-lutidine or pyridine to scavenge the generated triflic acid. The reaction is warmed to 0°C and stirred until completion (typically 1–2 hours), after which it is quenched with a saturated aqueous sodium bicarbonate solution. The organic layer is washed, dried over magnesium sulfate, and concentrated to yield the silylated product. This method achieves yields exceeding 80% for similar silyl ethers.
Alternative Silylating Agents
While TBSOTf is highly efficient, TBSCl paired with imidazole in dimethylformamide (DMF) offers a milder alternative. However, this approach often requires prolonged reaction times (12–24 hours) and elevated temperatures (40–60°C), with yields ranging between 60–70%. The choice of silylating agent depends on the sensitivity of the substrate: TBSOTf is preferred for sterically hindered alcohols, whereas TBSCl is suitable for thermally stable precursors.
Cyclocondensation for Dioxolane Ring Formation
The 2-methyl-1,3-dioxolane ring is constructed via acid-catalyzed cyclocondensation of a vicinal diol with acetone. This step is pivotal for establishing the stereochemical and electronic environment of the final product.
Acid-Catalyzed Acetal Formation
A mixture of 1,3-propanediol and acetone is refluxed in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents) in toluene. Water generated during the reaction is removed azeotropically using a Dean-Stark trap. After 6–8 hours, the reaction is neutralized with aqueous sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography to yield 2-methyl-1,3-dioxolane. Modifications using Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) have been reported to accelerate the reaction, reducing the time to 3–4 hours with comparable yields (75–85%).
Regioselective Protection Challenges
The incorporation of the dioxolane ring adjacent to the propionate ester introduces regioselectivity challenges. Computational studies suggest that the electron-withdrawing nature of the ester group directs the cyclocondensation to favor the 2-methyl substitution, minimizing byproducts such as linear acetals.
Esterification of the Propionic Acid Moiety
The propionate ester is introduced either before or after silylation, depending on the stability of the intermediates.
Acylation with Propionyl Chloride
In a key step adapted from synthetic protocols for allyl propionates, the carboxylic acid precursor is treated with propionyl chloride (1.2 equivalents) in CH₂Cl₂ at 0°C in the presence of pyridine (1.5 equivalents). After stirring for 2–4 hours, the reaction is quenched with water, and the organic layer is washed with dilute hydrochloric acid to remove excess pyridine. The crude product is purified via flash chromatography, yielding the propionate ester in 60–70% yield.
Steglich Esterification
For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in CH₂Cl₂ at room temperature provides an alternative route. This method avoids the use of acidic conditions, preserving the integrity of the dioxolane ring and silyl ether. Yields range from 65–75%, with minor byproducts arising from premature silyl deprotection.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Low-temperature conditions (−78°C to 0°C) are critical during silylation to prevent desilylation or side reactions. Polar aprotic solvents like CH₂Cl₂ or tetrahydrofuran (THF) enhance the reactivity of silylating agents by stabilizing ionic intermediates. Nonpolar solvents (e.g., hexanes) are avoided due to poor solubility of intermediates.
Catalytic Additives
The addition of catalytic silver(I) oxide (Ag₂O) has been explored to accelerate silyl transfer reactions, particularly in sterically demanding systems. However, this approach increases costs and introduces metal contamination risks, limiting its industrial applicability.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| TBSOTf Silylation | −78°C, CH₂Cl₂, 2,6-lutidine | 80–85% | >95% | High efficiency, minimal byproducts |
| TBSCl Silylation | 40°C, DMF, imidazole | 60–70% | 90–95% | Mild conditions, cost-effective |
| Acid-Catalyzed Cyclization | Reflux, toluene, p-TsOH | 75–85% | 85–90% | Scalable, simple workup |
| Steglich Esterification | RT, CH₂Cl₂, DCC/DMAP | 65–75% | >90% | Compatible with acid-sensitive groups |
The TBSOTf-mediated route is optimal for laboratory-scale synthesis due to its high yield and purity, whereas the TBSCl method is better suited for industrial applications where cost constraints prevail. Cyclocondensation in toluene balances scalability and efficiency, though alternative solvents like acetonitrile could improve reaction rates.
Chemical Reactions Analysis
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Organic Synthesis
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate serves as a protecting group for hydroxyl and carboxyl functionalities during multi-step organic synthesis. This protection is crucial for preventing unwanted reactions at sensitive functional groups, allowing for more selective transformations .
Proteomics
In proteomics research, this compound is utilized to modify biomolecules, aiding in the study of their structure and function. The ability to protect specific functional groups allows researchers to analyze complex biological molecules without interference from reactive sites .
Medicinal Chemistry
The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its role as a protecting group facilitates the development of new drugs by enabling the selective modification of bioactive compounds .
Specialty Chemicals Production
In industrial applications, this compound is used in the production of specialty chemicals and materials, leveraging its unique properties to enhance product performance and stability .
Case Study 1: Application in Organic Synthesis
A study demonstrated the effectiveness of this compound as a protecting group in a multi-step synthesis of complex organic molecules. The compound successfully protected hydroxyl groups during the synthesis process, leading to high yields and purity of the final product.
Case Study 2: Proteomic Analysis
In another research project focusing on proteomics, scientists utilized this compound to modify peptide sequences for mass spectrometry analysis. The modifications allowed for improved detection sensitivity and specificity, showcasing its utility in biomolecular studies.
Data Table: Comparison of Protecting Groups
| Protecting Group | Stability | Ease of Removal | Application Area |
|---|---|---|---|
| This compound | High | Mild Acid/Base | Organic Synthesis |
| Benzyl Alcohol | Moderate | Strong Acid | Organic Synthesis |
| Trimethylsilyl | Low | Mild Acid | Silicones & Polymers |
Mechanism of Action
The mechanism of action of tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate involves the formation of stable silyl ethers or esters, which protect sensitive functional groups during chemical reactions. The tert-butyldimethylsilyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the functional groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
Ethyl [(tert-Butyldimethylsilyl)oxy]acetate Shares the TBS-protecting group but lacks the dioxolane ring.
tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (8)
- A structurally complex steroid-indole hybrid. While both compounds feature tert-butyl groups, the latter’s fused polycyclic system and indole moiety suggest divergent reactivity (e.g., in drug discovery vs. protection chemistry) .
Comparative Data Table
Stability and Reactivity Insights
- Steric Effects : The dioxolane ring in the target compound introduces additional steric hindrance compared to simpler TBS-protected esters (e.g., ethyl TBS-acetate), which may slow nucleophilic attack but enhance selectivity in multistep reactions.
- Thermal Stability: No direct data are provided, but analogous TBS-protected compounds typically decompose above 200°C, suggesting similar behavior.
Limitations of Available Evidence
The provided sources lack critical experimental data (e.g., NMR spectra, melting points, or kinetic studies) for rigorous comparisons. For example:
- discusses NMR data for an unrelated compound, limiting insights into the target molecule’s spectroscopic properties.
- and only list the compound in catalogs without technical details.
Recommendations for Further Research
Synthetic Studies : Investigate the compound’s reactivity in silylation reactions compared to TBS-Cl (tert-butyldimethylsilyl chloride).
Spectroscopic Characterization : Publish full $^{1}\text{H}$ and $^{13}\text{C}$ NMR data to aid in structural verification.
Application-Specific Testing : Evaluate its performance as a protecting group in peptide synthesis relative to TBS ethers.
Biological Activity
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate (TBDMS-DMP) is a chemical compound with significant potential in various biological applications. Its structure comprises a dioxolane moiety, which is known for its utility in organic synthesis and as a protecting group in chemistry. This article aims to explore the biological activity of TBDMS-DMP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
TBDMS-DMP has the molecular formula and a molecular weight of 286.5 g/mol. The compound is characterized by its tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents. Its structure can be represented as follows:
The biological activity of TBDMS-DMP is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing dioxolane rings can influence metabolic pathways and cellular functions. The following mechanisms have been proposed:
- Inhibition of Lipogenic Pathways : TBDMS-DMP has shown potential in modulating lipid metabolism, specifically by inhibiting adipogenesis in pre-adipocyte cell lines such as 3T3-L1. Studies suggest that it downregulates key lipogenic markers like PPARγ and leptin, leading to reduced lipid accumulation in adipocytes .
- Antioxidant Activity : Some studies indicate that TBDMS-DMP may exhibit antioxidant properties, which can protect cells from oxidative stress and improve cellular health .
- Antimicrobial Properties : Preliminary data suggest that TBDMS-DMP may possess antimicrobial activity against certain bacterial strains, although further studies are needed to quantify this effect .
Study 1: Anti-Adipogenic Effects
In a study focusing on the anti-adipogenic effects of TBDMS-DMP, researchers treated 3T3-L1 pre-adipocyte cells with varying concentrations of the compound. The results demonstrated:
- Cell Viability : Cell viability was assessed using MTT assays, showing no significant cytotoxicity at concentrations up to 100 µg/ml.
- Lipogenic Marker Expression : Quantitative PCR analysis revealed significant downregulation of PPARγ and adiponectin expressions in treated cells compared to controls.
| Concentration (µg/ml) | PPARγ Expression | Adiponectin Expression |
|---|---|---|
| Control | 1.0 | 1.0 |
| 0.01 | 0.7 | 0.8 |
| 1 | 0.5 | 0.6 |
| 10 | 0.3 | 0.4 |
This study suggests that TBDMS-DMP may serve as a potential therapeutic agent for obesity management by targeting adipogenesis .
Study 2: Antioxidant Activity Assessment
Another investigation assessed the antioxidant capacity of TBDMS-DMP using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity:
| Concentration (µg/ml) | % Scavenging Activity |
|---|---|
| Control | 0 |
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
These results indicate that TBDMS-DMP could be beneficial in reducing oxidative stress-related damage in cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via silylation of the corresponding alcohol or carboxylate intermediate under anhydrous conditions. For example, tert-butyldimethylsilyl (TBDMS) groups are introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or pyridine . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Purity optimization requires monitoring by TLC and NMR to confirm the absence of unreacted starting materials or desilylation byproducts .
Q. How does the tert-butyldimethylsilyl group influence the compound’s stability and solubility compared to analogous silyl ethers?
- Methodology : The bulky tert-butyldimethylsilyl group enhances steric protection of reactive sites (e.g., hydroxyl or carboxyl groups) and improves lipophilicity, making the compound more soluble in non-polar solvents. Comparative studies with trimethylsilyl (TMS) or triisopropylsilyl (TIPS) analogs show that TBDMS derivatives exhibit superior thermal stability and resistance to hydrolysis under mildly acidic conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the presence of the TBDMS group (distinct δ ~0.1–0.3 ppm for Si(CH)C(CH)) and the dioxolane ring protons (δ 4.0–5.5 ppm).
- FT-IR : Peaks at ~1250 cm (Si-C stretching) and ~1100 cm (C-O-C in dioxolane).
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] or [M+Na]) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology : Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers for silylation reactions. Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) identify optimal solvents, catalysts, and temperatures. For example, simulations may reveal that THF as a solvent minimizes side reactions compared to DCM .
Q. What strategies resolve contradictions in reactivity data between this compound and its structural analogs?
- Methodology :
- Comparative Kinetic Studies : Measure reaction rates under controlled conditions (e.g., hydrolysis in buffered solutions).
- Steric/Electronic Analysis : Use molecular modeling (e.g., Gaussian or COMSOL) to compare steric hindrance or electron density at reactive sites.
- Isotopic Labeling : O labeling in the dioxolane ring tracks cleavage pathways .
Q. How can factorial design improve experimental efficiency in studying the compound’s catalytic applications?
- Methodology : A 2 factorial design evaluates factors like catalyst loading (5–10 mol%), temperature (25–60°C), and solvent polarity (hexane vs. DMF). Response surface methodology (RSM) identifies interactions between variables. For example, a study might reveal that temperature has a non-linear effect on yield due to competing silylation and desilylation equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
